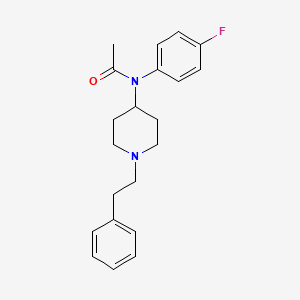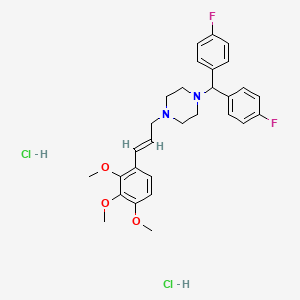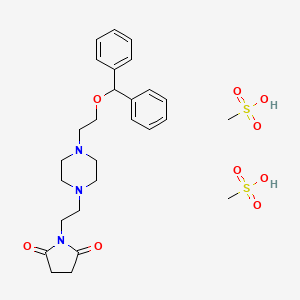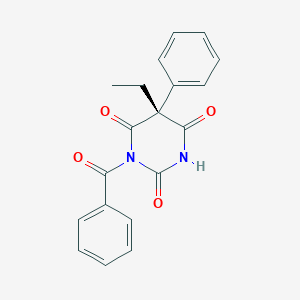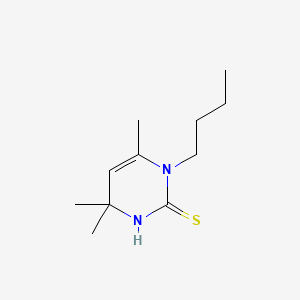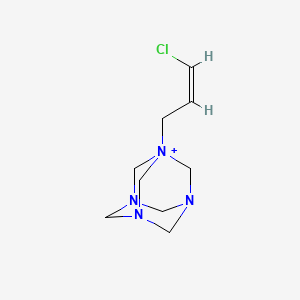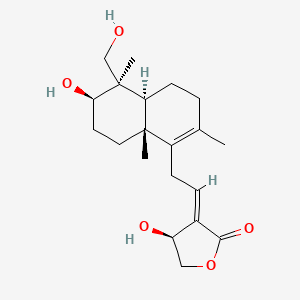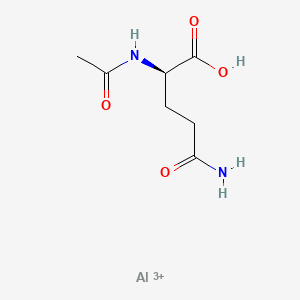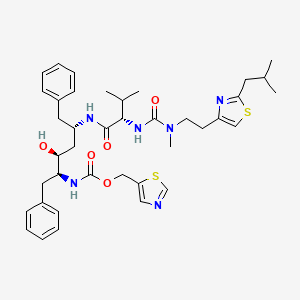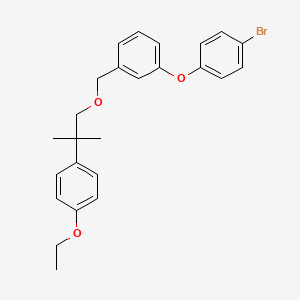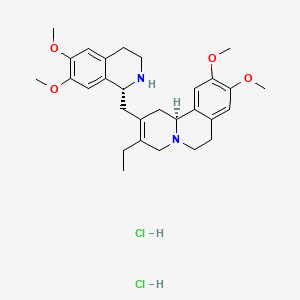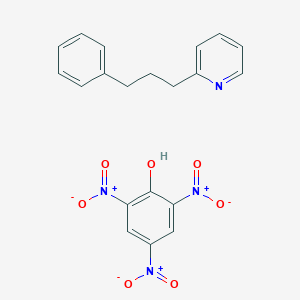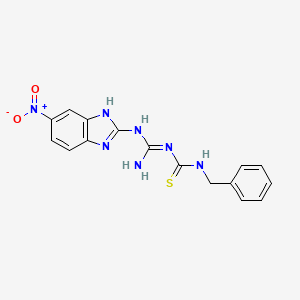
3-Deoxy 3-chloroabiraterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy 3-chloroabiraterone involves several steps, starting from abiraterone acetate. The process typically includes chlorination reactions under controlled conditions to introduce the chlorine atom at the desired position on the steroid backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxy 3-chloroabiraterone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.
Substitution: Chlorine atoms can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus pentachloride
Major Products:
Aplicaciones Científicas De Investigación
3-Deoxy 3-chloroabiraterone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Deoxy 3-chloroabiraterone involves the inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. By inhibiting CYP17, this compound reduces the production of androgens, thereby slowing the growth of androgen-dependent cancer cells .
Comparación Con Compuestos Similares
Abiraterone: The parent compound, used in the treatment of metastatic castration-resistant prostate cancer.
3-Keto Abiraterone: A derivative with a ketone group at the 3-position.
3-Deoxy-3-Acetyl Abiraterone-3-Ene: Another derivative with an acetyl group at the 3-position
Uniqueness: 3-Deoxy 3-chloroabiraterone is unique due to the presence of a chlorine atom at the 3-position, which can significantly alter its biological activity and pharmacokinetic properties compared to its parent compound and other derivatives .
Propiedades
Número CAS |
2484719-16-4 |
|---|---|
Fórmula molecular |
C24H30ClN |
Peso molecular |
368.0 g/mol |
Nombre IUPAC |
3-[(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
InChI |
InChI=1S/C24H30ClN/c1-23-11-9-18(25)14-17(23)5-6-19-21-8-7-20(16-4-3-13-26-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |
Clave InChI |
AABSRCWNTZDUBK-VJLLXTKPSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)Cl |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


